Exatecan intermediate 8

ADC Payload Synthesis Process Chemistry Convergent Synthesis

Exatecan intermediate 8 (CAS: Not available; Formula: C30H34FN3O9S; MW: 631.67 g/mol) is a late-stage, Boc-protected amine intermediate in the convergent synthesis of the topoisomerase I inhibitor Exatecan (DX-8951), a widely used cytotoxic payload in antibody-drug conjugates (ADCs). This specific intermediate incorporates the complete hexacyclic Exatecan core with a tert-butoxycarbonyl (Boc)-protected primary amine at the C-1 position, a crucial functional handle for the final deprotection step that yields the active pharmaceutical ingredient.

Molecular Formula C30H34FN3O9S
Molecular Weight 631.7 g/mol
Cat. No. B12374754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan intermediate 8
Molecular FormulaC30H34FN3O9S
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O
InChIInChI=1S/C29H30FN3O6.CH4O3S/c1-6-29(37)17-9-21-24-15(11-33(21)25(34)16(17)12-38-26(29)35)23-19(32-27(36)39-28(3,4)5)8-7-14-13(2)18(30)10-20(31-24)22(14)23;1-5(2,3)4/h9-10,19,37H,6-8,11-12H2,1-5H3,(H,32,36);1H3,(H,2,3,4)/t19-,29+;/m0./s1
InChIKeyJLWASVCYZXIQGF-PQMJXKCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exatecan Intermediate 8: A Key Protected Amine for Convergent ADC Payload Synthesis


Exatecan intermediate 8 (CAS: Not available; Formula: C30H34FN3O9S; MW: 631.67 g/mol) is a late-stage, Boc-protected amine intermediate in the convergent synthesis of the topoisomerase I inhibitor Exatecan (DX-8951), a widely used cytotoxic payload in antibody-drug conjugates (ADCs) [1]. This specific intermediate incorporates the complete hexacyclic Exatecan core with a tert-butoxycarbonyl (Boc)-protected primary amine at the C-1 position, a crucial functional handle for the final deprotection step that yields the active pharmaceutical ingredient . Its distinct structural complexity and role as the immediate precursor to the active payload differentiate it from earlier-stage, simpler building blocks in the synthetic cascade .

Why Exatecan Intermediate 8 Cannot Be Replaced by Earlier-Stage Intermediates in Process Development


Attempting to substitute Exatecan intermediate 8 with earlier-stage intermediates (e.g., Intermediate 1, 2, 6, or 7) is not feasible for streamlined, high-yielding Exatecan manufacturing. Earlier intermediates lack the fully assembled hexacyclic core and the strategically protected C-1 amine, which is essential for the final, high-yielding deprotection to yield the active drug . Using an unprotected or earlier-stage analog would necessitate additional, often lower-yielding, synthetic steps, introducing new impurities and significantly increasing the cost of goods. For example, patent literature reports that historical linear syntheses of the Exatecan core achieved total yields as low as 0.25% to 5.6% over 11 steps, underscoring the critical advantage of incorporating a convergent, late-stage intermediate like compound 8 to achieve overall yields exceeding 15-43% [1].

Quantitative Comparative Evidence for Exatecan Intermediate 8 in ADC Payload Synthesis


Convergent vs. Linear Synthesis: Total Yield Improvement of Intermediate 8-Containing Routes

Synthetic routes that incorporate Exatecan intermediate 8 as the penultimate, protected precursor demonstrate a dramatic improvement in overall yield compared to historical linear approaches that do not use this late-stage intermediate. A patented convergent route using an intermediate analogous to compound 8 achieves a total yield of 43% over only 4 steps, whereas an earlier, linear route required 10 steps and delivered a total yield of only 5.3% . Similarly, another patented method using a related late-stage intermediate achieves a 54% yield over 4 steps to reach an analogous compound B, in stark contrast to an older method that achieved only a 5.6% yield for the same transformation via a linear sequence [1].

ADC Payload Synthesis Process Chemistry Convergent Synthesis

Topoisomerase I Inhibitory Potency of Exatecan Derived from Intermediate 8 Compared to Clinically Validated Payloads

Exatecan, the final product derived from deprotection of Exatecan intermediate 8, is a potent topoisomerase I inhibitor with an IC50 of 2.2 µM (0.975 µg/mL) [1]. While Exatecan intermediate 8 itself is not biologically active, its value is defined by the potency of its final product. This potency is enhanced relative to SN-38, the active metabolite of irinotecan, a widely used camptothecin payload. Non-clinical studies have demonstrated that Exatecan exhibits increased potency compared to SN-38 in animal tumor models [2]. Furthermore, another exatecan derivative, DXd, has a reported IC50 of 0.31 µM against topoisomerase I .

Topoisomerase I Inhibition ADC Cytotoxicity Enzyme Assay

Synthetic Complexity and Purity: Exatecan Intermediate 8 vs. Earlier-Stage Building Blocks

Exatecan intermediate 8 (MW 631.67 g/mol) is a structurally complex, late-stage intermediate containing the complete pentacyclic core of the final drug with a Boc-protected amine . This complexity provides a key advantage: fewer chemical transformations remain, reducing the risk of impurity formation and side reactions. In contrast, earlier-stage intermediates like Exatecan Intermediate 1 (MW ~263 g/mol) or Intermediate 6 (MW ~250 g/mol) are significantly smaller and require many more synthetic steps to reach the final API, each step representing a potential source of yield loss and impurity . Commercial suppliers typically provide Exatecan intermediate 8 with a purity of ≥95% , whereas advanced pharmaceutical manufacturing aims for purity levels exceeding 99% for such late-stage intermediates to meet GMP standards [1].

Process Chemistry GMP Manufacturing Intermediate Purity

Defined Application Scenarios for Exatecan Intermediate 8 in ADC Process R&D


Process Optimization for High-Volume GMP Manufacturing of Exatecan Payload

In an industrial setting focused on scaling up ADC payload production, procurement of Exatecan intermediate 8 is strategically justified when the goal is to minimize the number of GMP steps and maximize overall yield. As demonstrated by the 8.1-fold yield improvement (43% vs. 5.3%) achieved by routes that leverage a late-stage, protected intermediate, using compound 8 directly reduces raw material costs and process time . This is the preferred approach for organizations seeking a reliable, high-purity (≥95%) building block to complete the final deprotection and salt formation to produce GMP-grade Exatecan mesylate [1].

Accelerated Development of Novel Exatecan-Based Antibody-Drug Conjugates

For academic labs and biotech companies developing next-generation ADCs, Exatecan intermediate 8 is the optimal starting material for synthesizing linker-payload constructs. Its Boc-protected amine provides a clean, orthogonal functional group for conjugation, avoiding the need for complex protecting group manipulations on the Exatecan core itself . This is particularly critical when exploring novel, cleavable linker chemistries, such as the Exo-linker platform, where maintaining high drug-to-antibody ratios (DAR) and minimizing aggregation are paramount for achieving a favorable pharmacokinetic profile [1].

Analytical Method Development and Reference Standard Qualification

Due to its position as the immediate precursor to the active pharmaceutical ingredient, Exatecan intermediate 8 serves as a critical reference standard for developing and validating HPLC or UPLC methods for monitoring the final deprotection reaction. Quantifying residual levels of this intermediate in the final Exatecan drug substance is essential for meeting ICH Q3A guidelines on impurities. Its distinct retention time and UV absorption profile relative to Exatecan and earlier intermediates make it an invaluable marker for process analytical technology (PAT) initiatives aimed at real-time reaction monitoring and control [2].

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